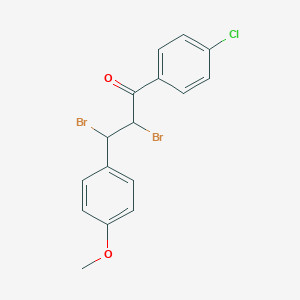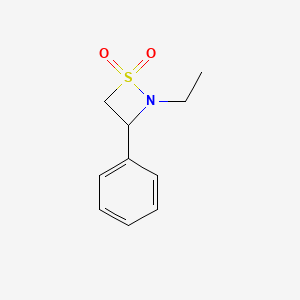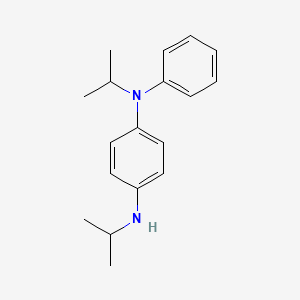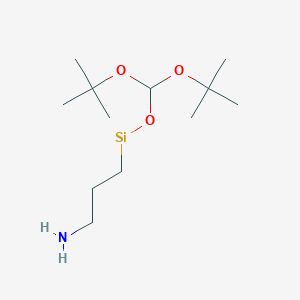![molecular formula C9H17N5OS B14365252 N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine CAS No. 93670-60-1](/img/structure/B14365252.png)
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a methylguanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-oxobutyl sulfanyl ethylamine with cyanamide and methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation, apoptosis, and oxidative stress response.
類似化合物との比較
Similar Compounds
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-ethylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-propylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-butylguanidine
Uniqueness
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
特性
CAS番号 |
93670-60-1 |
|---|---|
分子式 |
C9H17N5OS |
分子量 |
243.33 g/mol |
IUPAC名 |
1-[2-(2-amino-3-oxobutyl)sulfanylethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H17N5OS/c1-7(15)8(11)5-16-4-3-13-9(12-2)14-6-10/h8H,3-5,11H2,1-2H3,(H2,12,13,14) |
InChIキー |
RPVXGNNSSHUTIE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CSCCNC(=NC)NC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)




![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

